molecular formula C8H12O B043310 2,3,4-Trimethylcyclopent-2-en-1-one CAS No. 28790-86-5

2,3,4-Trimethylcyclopent-2-en-1-one

Cat. No.: B043310
CAS No.: 28790-86-5
M. Wt: 124.18 g/mol
InChI Key: QJQNTXCURBPBOK-UHFFFAOYSA-N
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Description

2,3,4-Trimethylcyclopent-2-en-1-one, also known as 2,3,4-trimethylcyclopent-2-enone, is a cyclic ketone with a five-membered ring structure. It is a colorless liquid with a pleasant odor and is soluble in most organic solvents. This compound has a variety of applications in the chemical and pharmaceutical industries, including use as a reagent for synthesis of organic compounds, as a solvent for the extraction of essential oils, and as an intermediate for the synthesis of pharmaceuticals. In addition, it has potential applications in biological research, such as in the study of enzyme mechanisms and drug metabolism.

Scientific Research Applications

  • Neuroscience Research : It serves as a selective ligand for studying high-affinity γ-hydroxybutyrate (GHB) binding sites in the CNS (Vogensen et al., 2013).

  • Chemical Synthesis : This compound is involved in the preparation of various 3-trimethylsilyl-4-en-1-one compounds and their efficient conversion into cyclization products, 3-cyclopenten-1-ols, or dienone types of compounds (KuwajimaIsao, TanakaToshihiko, & AtsumiKunio, 1979).

  • Alkylation Studies : It is used in the alkylation of substituted cyclanones with high regiodifferentiation and stereoselectivity (Angers & Canonne, 1994).

  • Photophysical Research : The acetyl migrations in 2,3,4-trimethylcyclopent-2-en-1-one are used for studying photoexcited methyl ketones (Baggiolini, Schaffner, & Jeger, 1969).

  • Oxidation Studies : It is a novel benzene tris-annelated with bicyclo[2.2.2]oct-2-ene, which is reversibly oxidized upon cyclic voltammetry at 1.25 V vs Ag (Komatsu, Jinbu, Gillette, & West, 1988).

  • Synthesis Applications : The synthesized 4-methoxy-cyclopent-2-en-1-ones are used in various applications, such as the synthesis of cyclopent-2-en-1-ones (Scettri, 1985).

  • Biological Research : The synthesized 2-hydroxy-3,5,5-trimethylcyclopent-2-en-1-one may be used in various scientific research applications (Chapuis & Saint‐Léger, 2010).

  • Probe in Micelle Studies : TMTQ dye, derived from this compound, has anti-bacterial properties and is used as a probe and quencher to determine critical micelle concentrations in various micelles (Zayed & Kumar, 2017).

  • Sensory Quality Control : Enantioselective analysis of related compounds is used in sensory quality control of synthetic fragrances with a strong sandalwood-like odor (Bilke & Mosandl, 2001).

  • Organic Chemistry Research : It is used in the study of organozinc compounds and their cyclization rates (Louw, Baan, Bickelhaupt, & Klumpp, 1987).

Properties

IUPAC Name

2,3,4-trimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-4-8(9)7(3)6(5)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQNTXCURBPBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021686
Record name 2,3,4-Trimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28790-86-5, 86368-24-3
Record name 2-Cyclopenten-1-one, 2,3,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028790865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentenone, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086368243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4-Trimethylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,3,4-trimethylcyclopent-2-en-1-one production in hemicellulose pyrolysis-liquefaction?

A1: This research [] focuses on utilizing hemicellulose, a major component of plant biomass, as a sustainable source for fuel production. The pyrolysis-liquefaction process breaks down hemicellulose into smaller molecules, including various ketones. This compound is one such ketone identified in the liquid product. Its presence, along with other ketones, is significant because these compounds can potentially be used as high-octane-value fuels or fuel additives.

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